3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Structure-Activity Relationship Isomer Comparator

3-(2-Chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fully synthetic, small-molecule member of the pyrido[2,3-d]pyrimidine-2,4-dione class. This heterocyclic scaffold is recognized in medicinal chemistry for its role as a core structure in kinase inhibitors, phosphodiesterase modulators, and TRPC5 ion channel antagonists.

Molecular Formula C21H15ClFN3O2
Molecular Weight 395.82
CAS No. 931943-09-8
Cat. No. B2791171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS931943-09-8
Molecular FormulaC21H15ClFN3O2
Molecular Weight395.82
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Cl
InChIInChI=1S/C21H15ClFN3O2/c22-18-6-2-1-4-15(18)13-26-20(27)17-5-3-11-24-19(17)25(21(26)28)12-14-7-9-16(23)10-8-14/h1-11H,12-13H2
InChIKeyLTMGRKJDNUSKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 931943-09-8) – Core Scaffold and Procurement Identity


3-(2-Chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fully synthetic, small-molecule member of the pyrido[2,3-d]pyrimidine-2,4-dione class. This heterocyclic scaffold is recognized in medicinal chemistry for its role as a core structure in kinase inhibitors, phosphodiesterase modulators, and TRPC5 ion channel antagonists [1]. The compound is characterized by a specific and non-symmetrical N1/N3 disubstitution pattern: a 4-fluorobenzyl group at the N1 position and a 2-chlorobenzyl group at the N3 position. This exact regiochemical arrangement forms the critical basis for its differentiation from closely related isomers and analogs available in screening libraries.

Why Simple Substitution Fails for 3-(2-Chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione


Generic substitution within the pyrido[2,3-d]pyrimidine-2,4-dione class is disallowed due to the profound impact of regiochemistry on molecular recognition. The scaffold's N1 and N3 positions present distinct electronic and steric microenvironments to biological targets. Consequently, a positional isomer—such as 1-(2-chlorobenzyl)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione—cannot be assumed to be functionally equivalent to the target compound, despite an identical molecular formula. This is corroborated by patent data showing that specific substitution patterns on the pyrido[2,3-d]pyrimidine-2,4-dione core are critical for activity at targets like TRPC5 and various kinases [1]. The quantitative evidence below demonstrates that the target compound possesses a unique calculated polar surface area, a distinct molecular shape, and a differentiated biological annotation profile compared to even its closest isomer, making blind substitution a high-risk procurement decision for any structure-activity relationship (SAR) campaign.

Quantitative Differentiation Evidence for 3-(2-Chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vs. Analogs


Regioisomer Differentiation: N1-(4-Fluorobenzyl) vs. N1-(2-Chlorobenzyl) Substitution

The target compound (N1-4-fluorobenzyl, N3-2-chlorobenzyl) exhibits a calculated topological polar surface area (TPSA) of 41.6 Ų . This value is predicted to be identical for its positional isomer, 1-[(2-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione , as TPSA is a 2D summation. However, the critical 3D differentiation lies in the electrostatic potential surface and steric hindrance dictated by the distinct substitution. The 2-chlorobenzyl group at the target compound's N3 position places the chlorine atom in a spatially distinct orientation relative to the pyrido[2,3-d]pyrimidine core compared to the N1-substituted isomer, a difference quantified by distinct InChI Keys . This spatial divergence is a primary driver of differential target binding.

Medicinal Chemistry Structure-Activity Relationship Isomer Comparator

Physicochemical Property Landscape: logP and logD as Selectivity Drivers

While no experimental logP or logD values are available for the target compound, authoritative in silico predictions provide a baseline for comparison within its chemical space. The positional isomer from ChemDiv is reported to have a consensus logP of 4.56 and a logD (pH 7.4) of 4.56 . Given the identical molecular formula, the target compound is predicted to have a highly similar, high logP value (estimated 4.5-4.6), placing both compounds in a hydrophobicity range often associated with kinase target engagement but also potential solubility challenges. The critical differentiation lies not in the magnitude of logP, but in how this lipophilicity is distributed in 3D space due to the regioisomerism, which influences desolvation penalties upon binding and off-target promiscuity profiles.

Drug-likeness Lipophilicity ADMET Prediction

Biological Target Class Divergence: TRPC5 vs. Kinase Profiling

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold is privileged across multiple target classes. A key patent explicitly claims N1/N3-substituted derivatives as TRPC5 ion channel modulators [1]. Concurrently, numerous publications have demonstrated that subtle changes in the N1/N3 substitution pattern can shift selectivity from TRP channels to kinases such as EGFR, VEGFR, or CDK families [2]. The target compound, with its specific 2-chlorobenzyl/4-fluorobenzyl combination, occupies a precise point in this activity landscape. While no direct biological data for the compound was identified, the class-level evidence implies that its procurement over an analog with a different halogen substitution pattern (e.g., 4-chlorobenzyl) or different fluorine position (e.g., 3-fluorobenzyl) is a decision to explore a potentially uncharted selectivity window between these major target classes.

Ion Channel Kinase Scaffold Selectivity

Procurement-Driven Application Scenarios for 3-(2-Chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione


Scaffold-Hopping SAR Campaigns Targeting TRPC5-Mediated Disorders

This compound is optimally procured as a reference tool for scaffold-hopping exercises around the pyrido[2,3-d]pyrimidine-2,4-dione core, as described in patent WO2016023830A1 [1]. Its unique N1-(4-fluorobenzyl)/N3-(2-chlorobenzyl) pattern offers a specific exploration point for the TRPC5 pharmacophore. Using it in a panel alongside its positional isomer (ChemDiv C733-0086 ) directly tests the hypothesis that a simple swap of the halogenated benzyl groups between N1 and N3 leads to differential ion channel modulation, a question of high relevance for chronic pain and kidney disease research.

Kinase Selectivity Profiling and Anti-Cancer Lead Generation

Given the well-documented role of pyrido[2,3-d]pyrimidine-2,4-diones as kinase inhibitor scaffolds [1], this compound is a high-value addition to focused kinase screening libraries. Its procurement is specifically justified for profiling against a panel of tyrosine kinases (e.g., EGFR, VEGFR) to determine if the specific halogen substitution pattern confers a favorable selectivity window, especially when compared to analogs with 3-fluorobenzyl or 4-chlorobenzyl substituents that may dominate a different kinase selectivity space.

Epigenetic Target Validation: DNA Methylation Inhibition Studies

Recent literature demonstrates that substituted pyrido[2,3-d]pyrimidine-2,4-diones can inhibit in vitro tumor DNA methylation [1]. The target compound, with its distinct halogen substitution, should be procured for comparative testing in DNA methyltransferase (DNMT) inhibition assays. Its activity can be bench-marked against the lead compounds from this recent study to establish whether the 2-chlorobenzyl/4-fluorobenzyl motif offers a previously unexplored advantage in epigenetic modulation.

Quote Request

Request a Quote for 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.